molecular formula C15H13F2NO B239618 N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

Cat. No. B239618
M. Wt: 261.27 g/mol
InChI Key: XDMOEQIUFPKJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide, also known as DFP-10825, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKCs play a crucial role in many cellular processes, including cell growth, differentiation, and survival. Therefore, DFP-10825 has been the subject of extensive research in recent years due to its potential therapeutic applications.

Mechanism of Action

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide selectively inhibits the activity of PKCs by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKCs by diacylglycerol (DAG) and other signaling molecules, thereby inhibiting downstream signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including reducing tumor growth and metastasis, reducing amyloid plaque formation in Alzheimer's disease, improving cognitive function in animal models of Alzheimer's disease, and reducing the development of diabetic complications.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in lab experiments is its high selectivity for PKCs, which allows researchers to study the specific effects of PKC inhibition on cellular processes. However, one of the limitations of using N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide, including:
1. Further studies on the efficacy of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in different types of cancer and in combination with other chemotherapeutic agents.
2. Studies on the potential use of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
3. Studies on the potential use of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.
4. Studies on the potential use of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in combination with other PKC inhibitors or other signaling pathway inhibitors.
5. Further studies on the safety and toxicity of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in animal models and in clinical trials.
In conclusion, N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide is a potent and selective inhibitor of PKCs that has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Further research is needed to fully understand the potential therapeutic applications of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide and to address its limitations and safety concerns.

Synthesis Methods

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,5-difluoroaniline with 2-methylphenylacetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and pyridine to yield the final product.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, PKCs are overexpressed and play a crucial role in tumor growth and metastasis. Therefore, inhibiting PKCs with N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to reduce tumor growth and enhance the efficacy of chemotherapy.
In Alzheimer's disease, PKCs are involved in the formation of amyloid plaques and neurofibrillary tangles, which are hallmark features of the disease. N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to reduce the formation of these plaques and improve cognitive function in animal models of Alzheimer's disease.
In diabetes, PKCs are involved in the development of diabetic complications, such as retinopathy, neuropathy, and nephropathy. N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to reduce the development of these complications in animal models of diabetes.

properties

Product Name

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H13F2NO/c1-10-4-2-3-5-11(10)8-15(19)18-14-9-12(16)6-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

XDMOEQIUFPKJDM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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